![molecular formula C18H23N3O2S B2483190 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide CAS No. 1797606-61-1](/img/structure/B2483190.png)

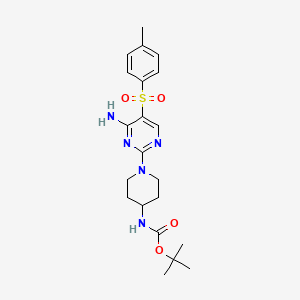

4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is used as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

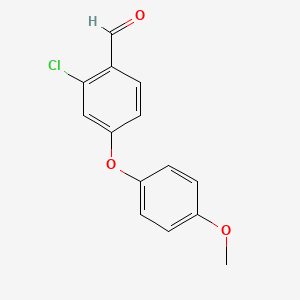

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a methyl group at one nitrogen and a phenylmethyl group at the other . The phenyl ring is further substituted with a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the functional groups present in the molecule, such as the piperazine ring, the sulfonamide group, and the phenyl ring .Applications De Recherche Scientifique

Antiproliferative Activity

The piperazine analogs, which include “4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide”, have been shown to have potent antiproliferative activity against various types of tumors, including colon, prostate, breast, lung, and leukemia tumors .

Antimicrobial Activity

Some studies have demonstrated the ability of the lead piperazines to suppress and eliminate experimental tumors in small-animal models performed by the National Cancer Institute (NCI) .

Antifungal Activity

Although these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231, some of them, such as 9a and 9d, display fungicidal activity against C. galibrata ATCC 15126 strain .

Anti-inflammatory and Analgesic Activities

Among the derivatives, some compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

Modulation of Pharmacokinetic Properties

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Potential Treatments for Neurological Disorders

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given its role as an intermediate in the synthesis of various pharmaceutical compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various functional groups.

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can lead to a variety of downstream effects, depending on the specific cellular context and the presence of other signaling molecules.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which the ENTs are inhibited. For example, in cells that rely heavily on nucleotide synthesis or adenosine regulation, the inhibition of ENTs could have significant effects .

Propriétés

IUPAC Name |

4-methyl-N-[(4-piperazin-1-ylphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-15-2-8-18(9-3-15)24(22,23)20-14-16-4-6-17(7-5-16)21-12-10-19-11-13-21/h2-9,19-20H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPZKEZAJMFTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)